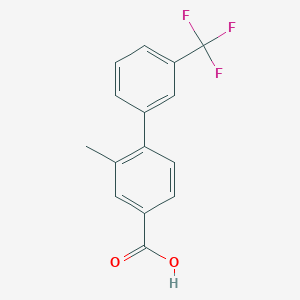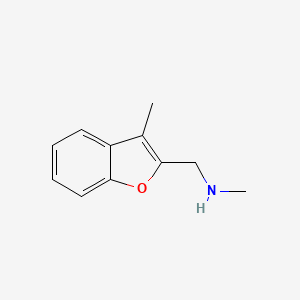
N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Overview
Description
N-methyl-1-(3-methylbenzofuran-2-yl)methanamine is a synthetic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound is known for its applications in various fields of scientific research and industry, particularly in the preparation of spiro-naphthyridinone piperidines, which are inhibitors of Staphylococcus aureus and Escherichia coli FabI .
Mechanism of Action
Target of Action
N-methyl-1-(3-methylbenzofuran-2-yl)methanamine is a useful reagent in the preparation of spiro-naphthyridinone piperidines as inhibitors of Staphylococcus aureus and Escherichia coli FabI . These are key enzymes involved in the fatty acid synthesis pathway of these bacteria, making them primary targets of this compound.
Mode of Action
Given its role as a precursor in the synthesis of inhibitors of staphylococcus aureus and escherichia coli fabi, it can be inferred that the compound may interact with these enzymes, leading to their inhibition and thus preventing the synthesis of fatty acids in these bacteria .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in Staphylococcus aureus and Escherichia coli . By inhibiting the FabI enzyme, it prevents the conversion of trans-2-enoyl-ACP to acyl-ACP, a critical step in the elongation cycle of fatty acid synthesis. This disruption can lead to downstream effects such as impaired cell membrane function and ultimately bacterial cell death .
Result of Action
The inhibition of the FabI enzyme in Staphylococcus aureus and Escherichia coli by compounds synthesized using this compound leads to the disruption of fatty acid synthesis. This can result in impaired cell membrane function and potentially lead to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine typically involves the reaction of 3-methylbenzofuran with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 3-methylbenzofuran, formaldehyde, and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3-methylbenzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-methyl-1-(3-methylbenzofuran-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly spiro-naphthyridinone piperidines.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antibacterial agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
N-methyl-1-(3-methylbenzofuran-2-yl)methanamine can be compared with other similar compounds, such as:
N-methyl-1-(2-benzofuranyl)methanamine: Similar structure but with a different substitution pattern on the benzofuran ring.
N-methyl-1-(3-benzofuranyl)methanamine: Another structural isomer with variations in the position of the methyl group.
N-methyl-1-(4-methylbenzofuran-2-yl)methanamine: Similar compound with the methyl group at the 4-position instead of the 3-position.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and its resulting chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBBHCSPUIWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



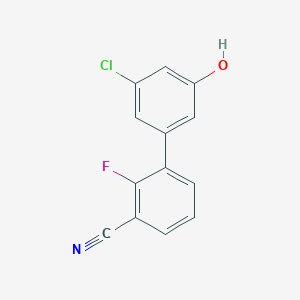
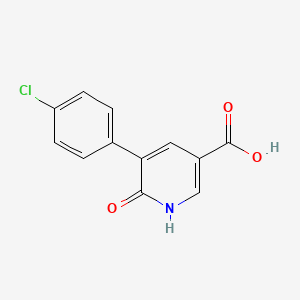
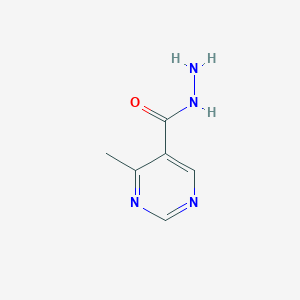

![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
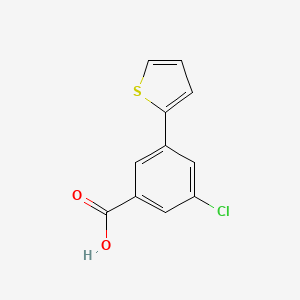
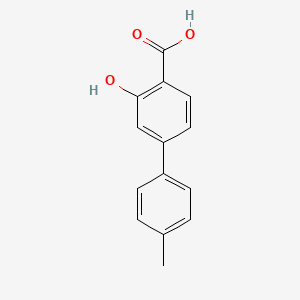

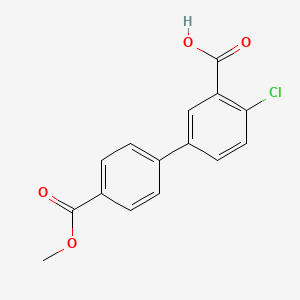

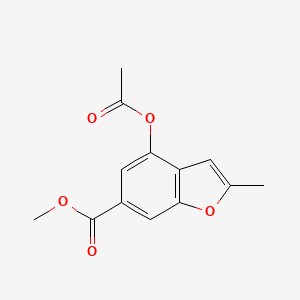
![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)
